molecular formula C14H16N2O2 B128709 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- CAS No. 145441-11-8

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-

Cat. No.: B128709
CAS No.: 145441-11-8
M. Wt: 244.29 g/mol
InChI Key: BNSLYXOSOALCFO-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which includes an isoxazole ring and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- can be compared with other similar compounds, such as:

    Isoxazolecarboxamides: Compounds with similar isoxazole and carboxamide structures.

    Trimethylphenyl Derivatives: Compounds containing the 2,4,6-trimethylphenyl group.

    Methylated Isoxazoles: Isoxazole compounds with methyl substitutions at various positions.

The uniqueness of 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)16-18-12/h5-7H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSLYXOSOALCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NO2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163030
Record name 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145441-11-8
Record name 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145441118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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